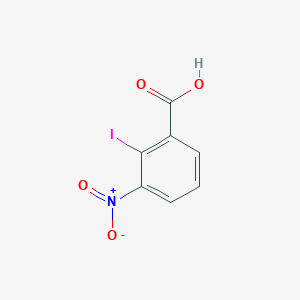

2-ヨード-3-ニトロ安息香酸

概要

説明

2-Iodo-3-nitrobenzoic acid is a chemical compound with the empirical formula C7H4INO4 . It is a solid substance .

Synthesis Analysis

The synthesis of nitro compounds like 2-Iodo-3-nitrobenzoic acid can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitrobenzoic acid consists of a carboxylic acid group and a nitro group . The molecular weight of this compound is 293.02 .Chemical Reactions Analysis

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . A weak n → π∗ transition occurs in the electronic spectra of nitroalkanes at around 270 nm .Physical And Chemical Properties Analysis

2-Iodo-3-nitrobenzoic acid is a solid substance with a melting point of 207-212 °C . The polar character of the nitro group results in lower volatility of nitro compounds .科学的研究の応用

ここでは、2-ヨード-3-ニトロ安息香酸の科学研究における用途について、6つのユニークな用途に焦点を当てて包括的に分析します。

オリゴ(m-フェニレンエチニレン)の合成

2-ヨード-3-ニトロ安息香酸は、導電性を持つため分子エレクトロニクスデバイスの構築に重要なオリゴ(m-フェニレンエチニレン)の合成における反応物として使用できます .

有機リン系神経剤の解毒剤の調製

この化合物は、化学兵器に対する解毒剤や保護策の開発に不可欠な有機リン系神経剤の様々な解毒剤の合成における前駆体として機能します .

放射性ヨウ素化エステルおよびアミドの開発

医薬品化学では、2-ヨード-3-ニトロ安息香酸は、副腎画像化剤として使用される放射性ヨウ素化エステルおよびアミドの合成に役立ち、副腎疾患の診断と治療に役立ちます .

N-ヒドロキシピリドン誘導体の合成

また、脳卒中治療研究の進展を示す、潜在的な抗虚血性脳卒中特性を持つN-ヒドロキシピリドン誘導体の開発にも関与しています .

酸化剤の生成

この化合物は、アルコールをアルデヒドおよびケトンに酸化するために有機合成で広く使用される、2-ヨードキシ安息香酸(IBX)およびデス・マーチン・ペルヨージナン(DMP)などの強力な酸化剤の調製における前駆体として使用されます .

有機非線形光学(NLO)結晶成長

2-ヨード-3-ニトロ安息香酸は、光の周波数を変更する能力により、フォトニクスおよびオプトエレクトロニクスにおいて不可欠な成分である、有機NLO単結晶の成長と特性評価に関与する可能性があります .

Safety and Hazards

作用機序

Target of Action

Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .

Mode of Action

The mode of action of 2-Iodo-3-nitrobenzoic acid involves its interaction with these targets. The nitro group in the compound, similar to the carboxylate anion, is a hybrid of two equivalent resonance structures, which allows it to interact with various biological targets . The iodo group may also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitro compounds can participate in a variety of reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-3-nitrobenzoic acid. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with biological targets.

特性

IUPAC Name |

2-iodo-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOGTRRVKVPJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277861 | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5398-69-6 | |

| Record name | 5398-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5398-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

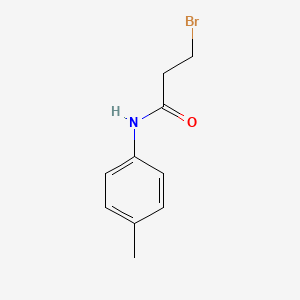

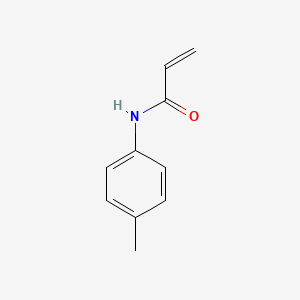

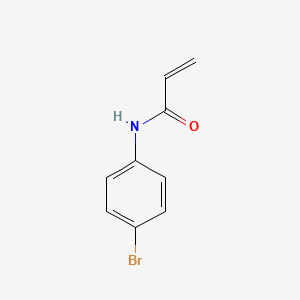

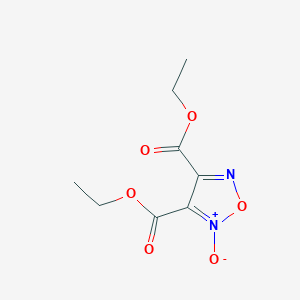

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Iodo-3-nitrobenzoic acid in organic synthesis?

A1: 2-Iodo-3-nitrobenzoic acid serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of 5-nitroisocoumarins. This reaction proceeds through a tandem Castro–Stephens coupling followed by a 6-endo-dig cyclization with arylethynes. [, ]

Q2: Are there alternative synthetic routes to 5-nitroisocoumarins that utilize different starting materials?

A3: Yes, an alternative route involves the ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [] This approach offers a different strategy for constructing the isocoumarin core and may provide advantages in certain synthetic contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)